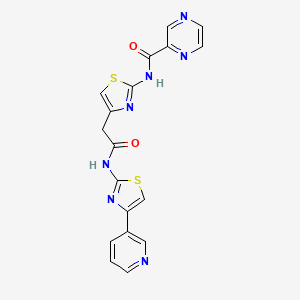

![molecular formula C19H20N2O2S2 B2993344 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 612525-00-5](/img/structure/B2993344.png)

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

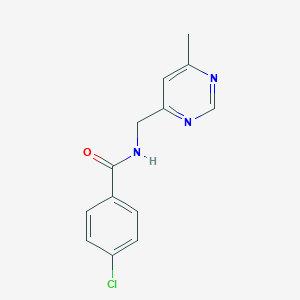

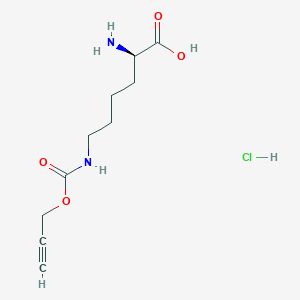

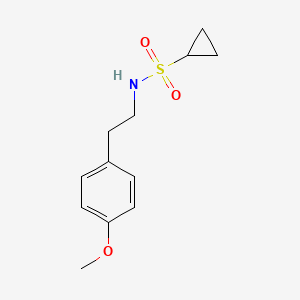

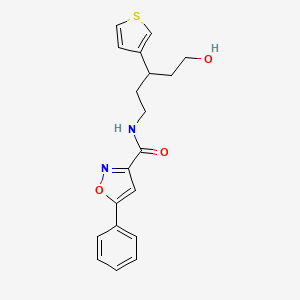

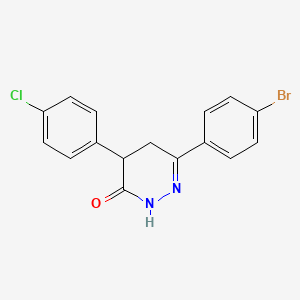

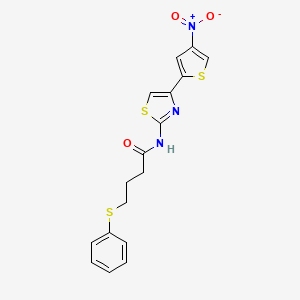

“2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole” is a chemical compound with the molecular formula C19H20N2O2S2 and a molecular weight of 372.5 . It is a derivative of benzothiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring attached to a phenyl ring which is further connected to an azepan ring via a sulfonyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzothiazole derivatives are known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 547.8±60.0 °C . Its density is predicted to be 1.308±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Metal Complexation

One area of research involves the synthesis of azo compounds and their metal complexation. For instance, a study detailed the synthesis of azo compounds and their Cu(II) and Ni(II) complexes, characterized by various spectroscopic techniques. These complexes, which possess a square-planar geometry, highlight the versatility of azo derivatives in forming metal complexes with potential applications in catalysis and material science (Çetişli et al., 2002).

Antimicrobial Activities

Another significant application is in the development of antimicrobial agents. Research on azo-1,3,4-thiadiazole derivatives synthesized under ultrasonic irradiation showed notable antimicrobial activities. These compounds were tested against a range of microbial strains, demonstrating the potential of benzo[d]thiazole derivatives in contributing to new antimicrobial treatments (Shneshil et al., 2018).

Material Science and Dyeing

In material science, azo dyes derived from thiazole dimers exhibit strong electron-donating properties, with applications in dyeing and UV protection of fabrics. These compounds show remarkable solvatochromism and could be used to enhance the functional properties of materials, such as improving UV resistance and adding antimicrobial properties to textiles (Mohamed et al., 2020).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various cellular processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific mode of action would depend on the nature of the target and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c22-25(23,21-13-5-1-2-6-14-21)16-11-9-15(10-12-16)19-20-17-7-3-4-8-18(17)24-19/h3-4,7-12H,1-2,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGJWQSTWLYCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)